molecular formula C20H24N4O5S2 B240994 4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide

Cat. No. B240994
M. Wt: 464.6 g/mol
InChI Key: HTPURGUWJXKJPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly referred to as Sulfasalazine and has been extensively studied for its anti-inflammatory and immunomodulatory properties.

Mechanism of Action

Sulfasalazine exerts its therapeutic effects through multiple mechanisms of action. The compound is metabolized in the body to sulfapyridine and 5-aminosalicylic acid, which are responsible for its anti-inflammatory and immunomodulatory properties. Sulfapyridine inhibits the production of pro-inflammatory cytokines, while 5-aminosalicylic acid inhibits the production of reactive oxygen species and prostaglandins.
Biochemical and Physiological Effects
Sulfasalazine has been shown to have several biochemical and physiological effects in the body. The compound has been shown to reduce inflammation and pain in patients with rheumatoid arthritis and other inflammatory diseases. Sulfasalazine has also been shown to improve the symptoms of ulcerative colitis and Crohn's disease, including diarrhea and abdominal pain. In addition, Sulfasalazine has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

Sulfasalazine has several advantages for lab experiments, including its well-established synthesis method and its known mechanism of action. The compound is also readily available and relatively inexpensive, making it a popular choice for researchers. However, Sulfasalazine has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research and development of Sulfasalazine. One potential direction is the development of new formulations of the compound that improve its solubility and bioavailability. Another direction is the exploration of the compound's potential in the treatment of other diseases, such as multiple sclerosis and psoriasis. Additionally, further research is needed to fully understand the mechanisms of action of Sulfasalazine and its potential side effects.

Synthesis Methods

Sulfasalazine is synthesized by the reaction of 4-aminobenzenesulfonamide with 4-chloro-3-nitrobenzoic acid. The resulting compound is then reduced to 4-amino-3-nitrobenzoic acid, which is subsequently reacted with 4-methyl-1-piperazine to yield Sulfasalazine. The synthesis of Sulfasalazine is a complex process and requires the use of specialized equipment and techniques.

Scientific Research Applications

Sulfasalazine has been extensively studied for its therapeutic potential in various diseases, including rheumatoid arthritis, Crohn's disease, and ulcerative colitis. The compound has been shown to have anti-inflammatory and immunomodulatory properties, making it an attractive candidate for the treatment of these diseases. In addition, Sulfasalazine has been studied for its potential in cancer treatment, as it has been shown to inhibit the growth of certain cancer cells.

properties

Product Name

4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(4-methyl-1-piperazinyl)phenyl]benzenesulfonamide

Molecular Formula

C20H24N4O5S2

Molecular Weight

464.6 g/mol

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide

InChI

InChI=1S/C20H24N4O5S2/c1-22-11-13-23(14-12-22)17-4-2-16(3-5-17)21-31(28,29)19-8-6-18(7-9-19)24-20(25)10-15-30(24,26)27/h2-9,21H,10-15H2,1H3

InChI Key

HTPURGUWJXKJPH-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCS4(=O)=O

Origin of Product

United States

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